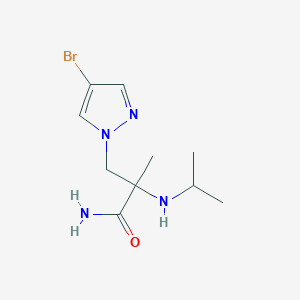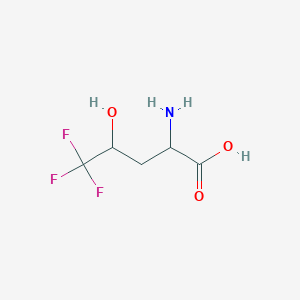
1-Amino-4-phenylpentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule with both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanal with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.
Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 4-penten-2-one followed by hydrolysis yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. Continuous flow reactors and automated systems are often employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
1-Amino-4-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 1-amino-4-phenylpentan-2-one or 1-amino-4-phenylpentanal
Reduction: Formation of 1-amino-4-phenylpentane
Substitution: Formation of 1-amino-4-phenylpentyl chloride or bromide
科学研究应用
1-Amino-4-phenylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of 1-amino-4-phenylpentan-2-ol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions, making it a versatile molecule in both synthetic and biological contexts.
相似化合物的比较
1-Amino-4-phenylpentan-2-ol can be compared with similar compounds such as:
1-Amino-5-phenylpentan-2-ol: Similar structure but with an additional methylene group, affecting its reactivity and applications.
2-Amino-4-phenylbutan-1-ol: Different positioning of the amino and hydroxyl groups, leading to variations in chemical behavior and uses.
1-Amino-4-phenylbutan-2-ol: Shorter carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
1-amino-4-phenylpentan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(7-11(13)8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
InChI 键 |
OTKJTESBMDVVEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CN)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)







